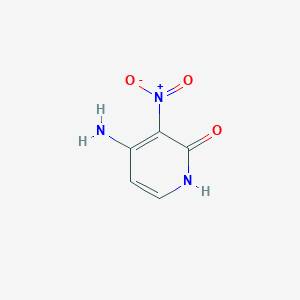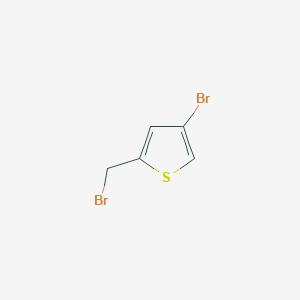
4-Bromo-2-(bromomethyl)thiophene
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)thiophene is a brominated thiophene derivative, a class of sulfur-containing heterocyclic compounds that have garnered significant interest in the field of organic chemistry due to their utility in various chemical syntheses and applications in materials science. Thiophenes are known for their aromaticity and stability, which make them versatile building blocks for the construction of more complex molecules.
Synthesis Analysis
The synthesis of thiophene derivatives, including those similar to 4-Bromo-2-(bromomethyl)thiophene, has been explored through various methods. One approach involves the use of bromoenynes and o-alkynylbromobenzene derivatives in a one-pot procedure that includes a Pd-catalyzed C-S bond formation followed by heterocyclization . Another method describes the synthesis of thiophene derivatives through the copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide . Additionally, a selective and direct synthesis method for 2-bromo-4-alkylthiophenes has been developed, which involves regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom and four carbon atoms. The presence of bromine substituents on the thiophene ring, as in 4-Bromo-2-(bromomethyl)thiophene, can significantly influence the reactivity and electronic properties of the molecule. The bromine atoms serve as good leaving groups in subsequent chemical reactions, allowing for further functionalization of the thiophene core .
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, leveraging the reactivity of the bromine substituents. For instance, the bromine atoms can be displaced in nucleophilic substitution reactions, facilitating the introduction of different functional groups . The brominated thiophenes can also participate in cross-coupling reactions, such as Kumada and Suzuki couplings, to form more complex structures like bithiophenes . Moreover, the presence of bromine can induce cyclization reactions to form fused thiophene systems with interesting properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-(bromomethyl)thiophene and related compounds are influenced by their molecular structure. Brominated thiophenes are typically solid at room temperature and may exhibit high melting points due to their aromaticity and the presence of heavy halogen atoms. They are generally soluble in common organic solvents, which is advantageous for their use in various chemical transformations . The electronic properties of thiophenes make them suitable for applications in electronic materials, such as conductive polymers and organic semiconductors .
Applications De Recherche Scientifique
Synthesis and Material Science Applications
Reactive Annellated Diene : Dyker and Kreher (1988) synthesized a reactive annellated diene by reacting 2,3-bis(bromomethyl)-benzo[b]thiophene with sodium iodide. This method is useful for synthesizing polycyclic compounds (Dyker & Kreher, 1988).
Copolymerization : Trumbo (1992) investigated the copolymerization behavior of 4-bromo-2-vinyl thiophene with methyl methacrylate and n-butyl acrylate, finding it to be a very reactive monomer (Trumbo, 1992).
Photostabilizers for PVC : Balakit et al. (2015) synthesized new thiophene derivatives, including those with bromo-methyl groups, and demonstrated their effectiveness as photostabilizers for poly(vinyl chloride) (Balakit et al., 2015).
Organic Chemistry and Molecular Studies
Suzuki Coupling Reaction : Balakit et al. (2017) used 4-bromo-5-methylthiophen-2-ylboronic acid in a Suzuki coupling reaction to synthesize a new thiophene derivative (Balakit et al., 2017).
Antithrombotic Molecules : Rizwan et al. (2014) reported the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via Suzuki cross-coupling reactions, showing potential as antithrombotic and haemolytically active molecules (Rizwan et al., 2014).
Electrochemical Applications : Cihaner and Önal (2007) discussed the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) and its application in devices (Cihaner & Önal, 2007).
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “4-Bromo-2-(bromomethyl)thiophene”, with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
4-bromo-2-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANALAOSHGYIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572254 | |
| Record name | 4-Bromo-2-(bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(bromomethyl)thiophene | |
CAS RN |
79757-98-5 | |
| Record name | 4-Bromo-2-(bromomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)
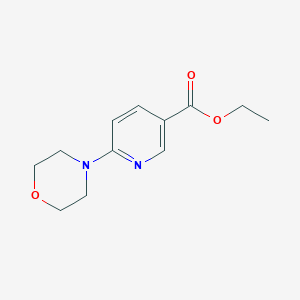
![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)
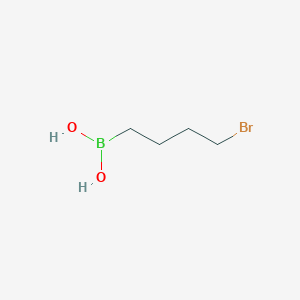
![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)



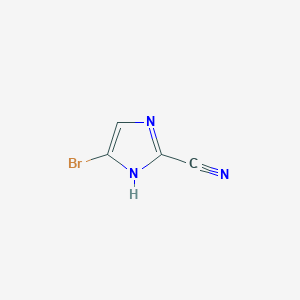

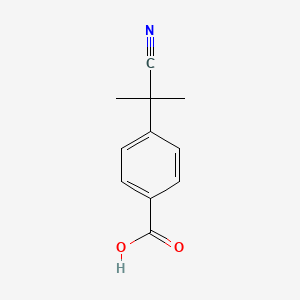
![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)
